

Technical Monograph: Pergolide-d7 Hydrochloride (Mesylate)

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Compound of Interest

Compound Name: Pergolide-d7 (hydrochloride)

Cat. No.: B12366697

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Physicochemical Identifiers & Bioanalytical Application

Executive Summary & Chemical Identity

Pergolide-d7 is the stable isotope-labeled analog of Pergolide, a potent dopamine receptor agonist (D1/D2) derived from ergoline.^[1] It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) to normalize matrix effects, extraction recovery variations, and ionization suppression.

Critical Note on Salt Forms: While "Pergolide-d7 hydrochloride" is a theoretically valid salt form, the Mesylate (Methanesulfonate) salt is the standard pharmaceutical form and the commercially available stable isotope reference material. The hydrochloride salt would typically require custom synthesis. This guide focuses on the Mesylate form (CAS 3026226-90-1) as the industry standard, while providing data relevant to the free base for stoichiometric conversions.

Core Identifiers

Property	Pergolide-d7 Mesylate (Standard)	Pergolide-d7 Free Base
CAS Number	3026226-90-1	3026226-89-8
Parent Drug CAS	66104-23-2 (Unlabeled Mesylate)	66104-22-1 (Unlabeled Base)
Chemical Name	(8β)-8-[(Methylthio)methyl]-6-(propyl-d7)-ergoline methanesulfonate	(8β)-8-[(Methylthio)methyl]-6-(propyl-d7)-ergoline
Molecular Formula	C ₂₀ H ₂₃ D ₇ N ₂ O ₃ S ₂	C ₁₉ H ₁₉ D ₇ N ₂ S
Molecular Weight	417.64 g/mol	321.53 g/mol
Isotopic Purity	≥ 99% Deuterium	≥ 99% Deuterium
Appearance	Off-white to pale yellow solid	Crystalline solid
Solubility	Soluble in Methanol, DMSO, DMF	Soluble in organic solvents; low aqueous solubility

Structural Configuration

The deuterium labeling is located on the propyl side chain attached to the N-6 position. This placement is metabolically stable and provides a mass shift of +7 Da, sufficient to avoid interference from the natural isotopic envelope of unlabeled Pergolide (M+1, M+2).

Physicochemical Properties & Handling[2][3][4] Solubility & Stability Profile

Pergolide derivatives are ergolines, a class known for specific stability challenges.

- **Photosensitivity:** Highly sensitive to UV/visible light. Exposure causes rapid degradation into sulfoxides and other photoproducts. Protocol: All handling must occur under yellow (sodium vapor) light or in amber glassware wrapped in aluminum foil.
- **Oxidation:** The thioether moiety is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) at -20°C.

- pKa: ~7.8 (Amine). This dictates that extraction efficiency is maximized at pH > 9.0 (un-ionized state).
- LogP: ~4.0–6.0 (Highly Lipophilic).

Storage Protocol

- Temperature: -20°C (Long-term).
- Atmosphere: Inert gas (Argon/Nitrogen).
- Container: Amber glass vial with PTFE-lined cap.

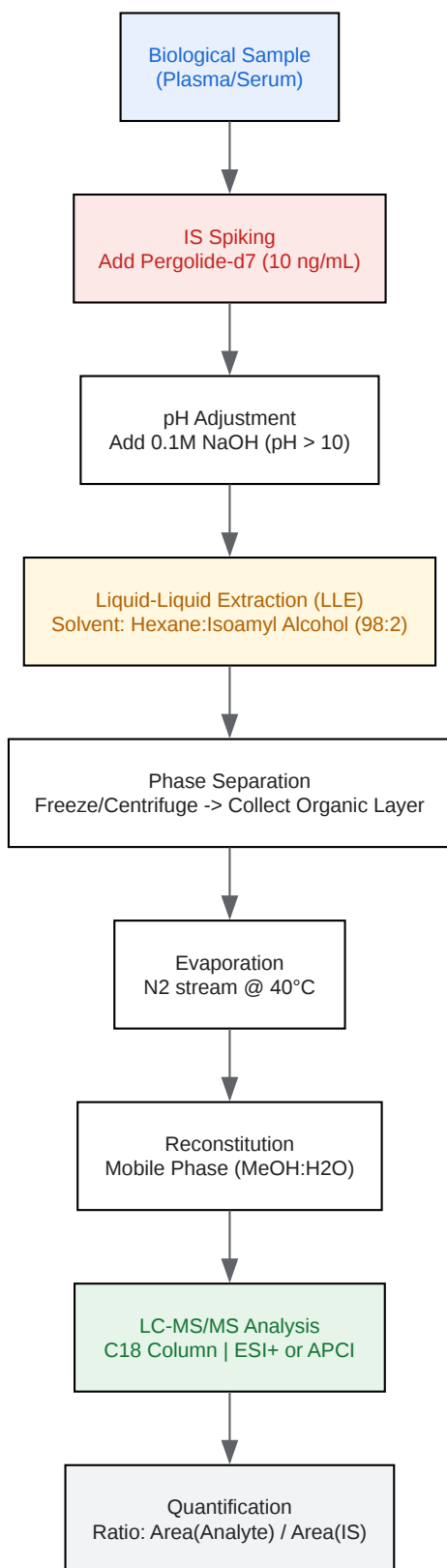
Bioanalytical Application: LC-MS/MS Protocol Rationale for Pergolide-d7 as Internal Standard

In quantitative LC-MS/MS, Pergolide-d7 is superior to structural analogs (e.g., Cabergoline) because it shares the exact:

- Retention Time: It co-elutes with Pergolide, experiencing the exact same matrix suppression/enhancement at the ionization source.
- Extraction Recovery: It behaves identically during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

Methodological Workflow

The following diagram illustrates the validated workflow for quantifying Pergolide in plasma using Pergolide-d7 as the IS.



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Figure 1: Validated extraction and analysis workflow for Pergolide quantification using Pergolide-d7.

Step-by-Step Extraction Protocol (LLE)

Note: This protocol leverages the high lipophilicity of Pergolide.

- Preparation: Thaw plasma samples in a water bath at room temperature.
- IS Spiking: Aliquot 200 μL of plasma into a glass tube. Add 20 μL of Pergolide-d7 Working Solution (e.g., 10 ng/mL in Methanol). Vortex for 10 seconds.
- Alkalinization: Add 100 μL of 0.1 M NaOH or Ammonium Hydroxide.
 - Reasoning: Adjusts pH > pKa (7.8) to ensure the molecule is neutral (un-ionized), driving it into the organic phase.
- Extraction: Add 2 mL of extraction solvent (Hexane:Isoamyl Alcohol 98:2 v/v).
 - Reasoning: Non-polar solvent matches Pergolide's lipophilicity; Isoamyl alcohol prevents emulsion formation.
- Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
- Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
- Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μL of Mobile Phase (e.g., 80:20 Methanol:Water + 0.1% Formic Acid).

LC-MS/MS Parameters

- Column: C18 Reverse Phase (e.g., Thermo BetaBasic or equivalent), 50 x 2.1 mm, 3-5 μm .
- Mobile Phase: Isocratic 80% Methanol / 20% Water / 0.1% Formic Acid (or 10mM Ammonium Acetate).

- Ionization: ESI Positive or APCI (Atmospheric Pressure Chemical Ionization).
 - Note: APCI is often preferred for ergolines to reduce chemical noise from phospholipids.

MRM Transitions:

Analyte	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)
Pergolide	315.2 [M+H] ⁺	208.1	~25-30
Pergolide-d7	322.2 [M+H] ⁺	215.1	~25-30

- The +7 Da shift is maintained in the fragment ion, confirming the deuterium label is on the stable propyl moiety.

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Sources

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